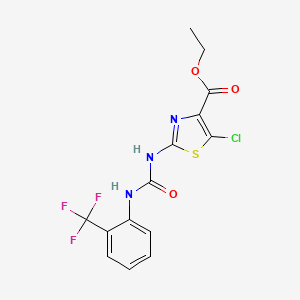

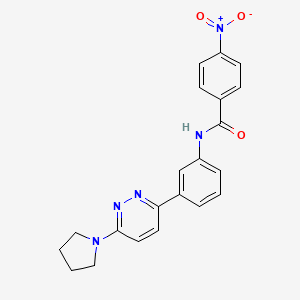

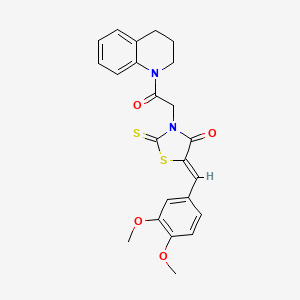

![molecular formula C14H26N2O4 B2361175 Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate CAS No. 2103469-85-6](/img/structure/B2361175.png)

Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate” is a chemical compound with the molecular weight of 286.37 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .

Synthesis Analysis

This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The synthetic method has been optimized for efficiency .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-10(7-9-16)11(15-4)12(17)19-5/h10-11,15H,6-9H2,1-5H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis

The compound is a key intermediate in various chemical reactions. It serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.37 and is in the form of an oil . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate has been synthesized and characterized in various studies. It acts as a key intermediate in the synthesis of biologically active compounds like Vandetanib, as demonstrated by Wang et al. (2015). This compound was synthesized through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Similarly, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, one being tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, characterized by spectroscopic studies and X-ray diffraction analysis. These compounds showed moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Role in Biological Applications

This compound plays a significant role in the preparation of biologically active molecules. For instance, Xiao-kai (2013) studied its use in synthesizing 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, an improved procedure that simplifies reaction conditions and increases yield, making it more suitable for industrial requirements (Xiao-kai, 2013). Additionally, Vaid et al. (2013) developed an efficient eight-step synthesis process for a related compound starting from oxoacetic acid monohydrate (Vaid et al., 2013).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of similar compounds have been reported in studies like that by Mamat et al. (2012), providing insight into bond lengths, angles, and molecular packing driven by strong hydrogen bonds (Mamat, Flemming, & Köckerling, 2012).

Intermediate in Biologically Active Compounds

D. Kong et al. (2016) highlighted its use as an important intermediate in the synthesis of compounds like crizotinib, with a total yield of 49.9% (Kong et al., 2016). Yamashita et al. (2015) investigated its application in synthesizing a novel triple reuptake inhibitor with a unique moiety, showcasing its versatility in drug development (Yamashita et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-10(7-9-16)11(15-4)12(17)19-5/h10-11,15H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAUWRAPVYYKCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

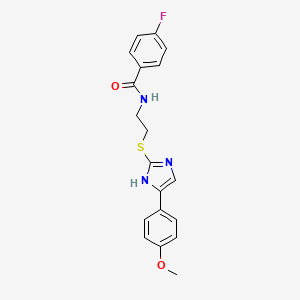

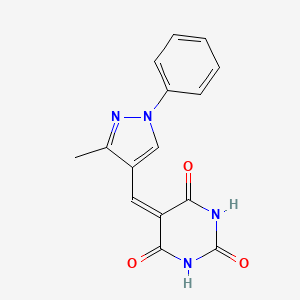

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

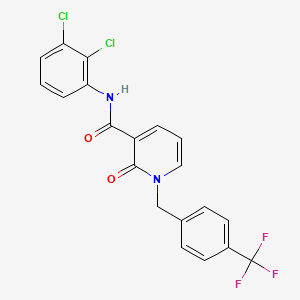

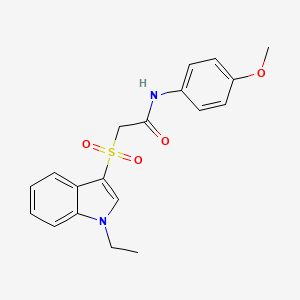

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)

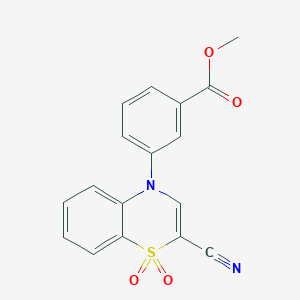

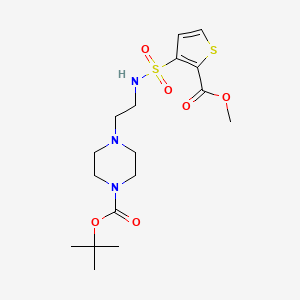

![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)

![(2E)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2361113.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)